Usp15-IN-1 is synthesized through chemical methods that involve the strategic modification of existing molecular frameworks to enhance its selectivity and potency against USP15. It falls under the category of small molecule inhibitors, specifically targeting deubiquitinases, which are crucial for maintaining cellular homeostasis and regulating protein turnover.
The synthesis of Usp15-IN-1 typically involves multiple steps, including:
The precise synthetic route can vary depending on the specific chemical structure intended for Usp15-IN-1, but it generally follows established protocols for synthesizing small molecules.
The molecular structure of Usp15-IN-1 features specific functional groups that confer its activity against USP15. Although detailed structural data is not explicitly provided in the search results, compounds in this class typically exhibit:
The three-dimensional conformation of Usp15-IN-1 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with USP15.
Usp15-IN-1 engages in specific interactions with USP15, primarily through non-covalent binding mechanisms. The following reactions are significant:
The effectiveness of Usp15-IN-1 can be evaluated through biochemical assays that measure the impact on USP15 activity in vitro.
The mechanism of action of Usp15-IN-1 involves:
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like Usp15-IN-1 generally exhibit:
Analytical techniques such as mass spectrometry and infrared spectroscopy can provide further insights into these properties.
Usp15-IN-1 has several applications in scientific research:
Ubiquitin Specific Protease 15 (USP15) belongs to the ubiquitin-specific proteases (USP) subfamily of deubiquitinating enzymes, which constitute the largest class of human deubiquitinases. With nearly 100 deubiquitinating enzymes encoded in the human genome, deubiquitinating enzymes are classified into seven families based on catalytic domain structure: ubiquitin C-terminal hydrolases, ubiquitin-specific proteases, ovarian tumor proteases, Machado-Joseph disease proteases, motif interacting with ubiquitin-containing novel deubiquitinating enzyme family members, zinc finger-containing ubiquitin peptidase 1, and JAB1/MPN/Mov34 proteases. Among these, the ubiquitin-specific proteases family represents the most numerous group characterized by cysteine protease activity [4] [8].
Structurally, Ubiquitin Specific Protease 15 contains several distinctive domains critical for its function:
Unlike typical ubiquitin-specific proteases, Ubiquitin Specific Protease 15 exhibits a unique dislocation of its catalytic triad, resulting in an inactive conformation under basal conditions. This characteristic necessitates substrate-induced or scaffold-mediated conformational rearrangement for catalytic activation, providing an intrinsic regulatory mechanism that prevents nonspecific deubiquitination activity [4] [8].
Table 1: Classification of Major Deubiquitinating Enzyme Families
| Family | Catalytic Type | Representative Members | Structural Features |
|---|---|---|---|
| Ubiquitin-specific proteases | Cysteine protease | Ubiquitin Specific Protease 15, Ubiquitin Specific Protease 4, Ubiquitin Specific Protease 7 | Large multidomain proteins with insertions modulating specificity |
| Ovarian tumor proteases | Cysteine protease | OTUB1, OTUD3 | Ovarian tumor domain; regulatory ubiquitin binding |
| JAB1/MPN/Mov34 proteases | Zinc metalloprotease | POH1, BRCC36 | JAMM/MPN domain; requires zinc coordination |
| Ubiquitin C-terminal hydrolases | Cysteine protease | Ubiquitin C-terminal hydrolase L1, Ubiquitin C-terminal hydrolase L3 | Small domain; processes ubiquitin precursors |
| Josephin | Cysteine protease | Ataxin-3, Josephin-1 | Josephin domain; polyglutamine tract in ataxin-3 |
Ubiquitin Specific Protease 15 maintains protein homeostasis through selective deubiquitination of substrates involved in diverse cellular processes. Its enzymatic activity regulates three principal biological pathways:
Redox Homeostasis: Ubiquitin Specific Protease 15 stabilizes Kelch-like ECH-associated protein 1 by removing lysine 48-linked polyubiquitin chains, thereby promoting nuclear factor erythroid 2-related factor 2 degradation. Under physiological conditions, this maintains balanced oxidative stress responses. In acute myeloid leukemia, Ubiquitin Specific Protease 15 overexpression creates a permissive environment for leukemic cell survival by suppressing constitutive nuclear factor erythroid 2-related factor 2-mediated antioxidant responses [1] [3] [9].
DNA Repair Mechanisms: Ubiquitin Specific Protease 15 regulates homologous recombination repair through deubiquitination of DNA damage response proteins. This function maintains genomic integrity in normal cells. Cancer-associated Ubiquitin Specific Protease 15 deletions (observed in 16% of breast cancers and 5% of pancreatic cancers) correlate with increased sensitivity to poly ADP ribose polymerase inhibitors due to impaired DNA repair pathways [7].
Inflammatory Signaling: Through deubiquitination of NLR family pyrin domain containing 3 inflammasome components, Ubiquitin Specific Protease 15 modulates interleukin-1 beta and interleukin-18 processing. In allergic rhinitis models, Ubiquitin Specific Protease 15-mediated NLR family pyrin domain containing 3 stabilization exacerbates inflammatory responses [2].
Tissue-specific expression analysis reveals Ubiquitin Specific Protease 15 abundance in hematopoietic tissues, liver, central nervous system, and endocrine organs, consistent with its multifaceted regulatory roles. Ubiquitin Specific Protease 15 knockout mice display minimal phenotypic abnormalities in steady-state hematopoiesis but exhibit significant protection against pathological processes including leukemogenesis and ischemic brain injury, indicating contextual functional importance [3] [9].
Ubiquitin Specific Protease 15 exhibits disease-specific dysregulation, making it a compelling therapeutic target:
Oncogenic Amplification: Ubiquitin Specific Protease 15 is significantly overexpressed in acute myeloid leukemia blasts compared with normal hematopoietic stem cells (8-fold increase in MOLM14, MV4;11, and SET2 cell lines). High Ubiquitin Specific Protease 15 expression correlates with reduced overall survival in leukemia patients and promotes leukemic progenitor function by maintaining aberrant redox states [1] [3]. Hepatocellular carcinoma tissues similarly demonstrate Ubiquitin Specific Protease 15 upregulation (validated in 52 patient specimens), which associates with advanced tumor stage, microvascular invasion, and poor prognosis. Mechanistically, Ubiquitin Specific Protease 15 stabilizes galectin 3 in hepatocellular carcinoma, activating protein kinase B/mammalian target of rapamycin signaling to drive cancer stemness and lenvatinib resistance [5] [10].
Tumor Suppressor Deletions: Contrasting its oncogenic role, Ubiquitin Specific Protease 15 exhibits tumor-suppressive functions in specific contexts. Genomic deletions occur in 25.37% of pancreatic cancers and 10.9% of glioblastomas. These deletions increase sensitivity to poly ADP ribose polymerase inhibitors and radiation, suggesting context-dependent therapeutic implications [4] [7].
Non-Oncological Pathologies: In cerebral ischemia, Ubiquitin Specific Protease 15 inhibition reduces neuronal ferroptosis by activating the nuclear factor erythroid 2-related factor 2/glutathione peroxidase 4 axis, improving cognitive outcomes in middle cerebral artery occlusion models [9]. Allergic rhinitis models demonstrate that Ubiquitin Specific Protease 15 inhibition blocks NLR family pyrin domain containing 3 inflammasome activation, attenuating disease pathogenesis [2].
Table 2: Disease-Specific Mechanisms of Ubiquitin Specific Protease 15 Dysregulation
| Disease Context | Expression Alteration | Key Substrates | Pathogenic Consequences |
|---|---|---|---|
| Acute myeloid leukemia | Overexpression (8-fold) | Kelch-like ECH-associated protein 1 | Suppressed nuclear factor erythroid 2-related factor 2; redox imbalance |
| Hepatocellular carcinoma | Overexpression (clinical specimens) | Galectin 3 | Protein kinase B/mammalian target of rapamycin activation; stemness and drug resistance |
| Breast cancer | Deletion (16% cases) | DNA repair complexes | Homologous recombination deficiency; PARP inhibitor sensitivity |
| Cerebral ischemia | Pathological upregulation | Unknown | Nuclear factor erythroid 2-related factor 2 suppression; ferroptosis exacerbation |
| Allergic rhinitis | Inflammation-induced | NLR family pyrin domain containing 3 | Inflammasome hyperactivation; inflammatory cytokine release |
The development of Ubiquitin Specific Protease 15-targeted therapeutics has progressed through several stages:
Genetic Validation: Knockdown studies using short hairpin ribonucleic acid in acute myeloid leukemia cell lines (HL60, MV4;11, OCI-AML3) significantly impaired leukemic progenitor function and viability (p < 0.001) while sparing normal hematopoietic cells. In vivo, Ubiquitin Specific Protease 15 depletion reduced leukemic engraftment and extended survival in xenograft models. Similar genetic approaches in hepatocellular carcinoma models confirmed that Ubiquitin Specific Protease 15 silencing reduced tumor growth and reversed lenvatinib resistance [3] [5] [10].
Small Molecule Development: Preclinical Ubiquitin Specific Protease 15 inhibitors have emerged with demonstrable biochemical and cellular efficacy:
Biochemical Characterization: Ubiquitin Specific Protease 15 inhibitors demonstrate specificity within the deubiquitinating enzyme family by capitalizing on unique features:
Therapeutic Validation: In hepatocellular carcinoma, targeting upstream regulatory mechanisms shows promise. Methyltransferase like 3-mediated N6-methyladenosine modification stabilizes Ubiquitin Specific Protease 15 messenger ribonucleic acid. Inhibiting this modification reduces Ubiquitin Specific Protease 15 expression and sensitizes tumors to chemotherapy [5] [10]. Acute myeloid leukemia models demonstrate that pharmacological Ubiquitin Specific Protease 15 inhibition selectively impairs leukemic progenitor cells while preserving normal hematopoiesis, establishing a favorable therapeutic index [3].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6